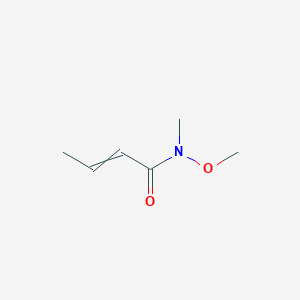
6-Methylpyridazine-4-carboxylic acid hydrochloride
Overview
Description
6-Methylpyridazine-4-carboxylic acid is a heteroaromatic organic compound . It has a molecular weight of 138.13 . The IUPAC name for this compound is 6-methyl-4-pyridazinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-Methylpyridazine-4-carboxylic acid is 1S/C6H6N2O2/c1-4-2-5(6(9)10)3-7-8-4/h2-3H,1H3,(H,9,10) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Methylpyridazine-4-carboxylic acid is a solid at room temperature .Scientific Research Applications
Potent Inhibitors Synthesis
One study discussed the synthesis of potent and selective inhibitors for the 11β-hydroxysteroid dehydrogenase type 1 enzyme, which are relevant for treating type-2 diabetes. The study highlighted the preparation of these inhibitors, labeled with carbon-13 and carbon-14, to enable drug metabolism and pharmacokinetics studies (Latli et al., 2017).
Novel Synthetic Routes
Another research effort focused on developing new synthetic routes for related compounds, showcasing the methodological advancements in the chemical synthesis of pyridazine derivatives. For instance, two new synthetic routes were identified for the preparation of 6-methoxypyridazine-3-carboxylic acid, demonstrating the versatility and utility of these chemical frameworks in synthesis (Ju Xiu-lian, 2011).
Molecular Structure and Vibrational Spectra
Research on the molecular structure, vibrational spectra, and thermodynamic analysis of similar compounds has provided insights into their physical and chemical properties. Such studies are crucial for understanding the behavior of these compounds under various conditions and can lead to novel applications in material science and chemistry (Prabavathi et al., 2015).
Corrosion Inhibition
The applications of pyridazine derivatives extend into materials science, particularly in the field of corrosion inhibition. For example, a study evaluated the effectiveness of a new synthesized compound as a corrosion inhibitor for mild steel in HCl solution, highlighting the potential industrial applications of these compounds in protecting metals from corrosion (Migahed & Nassar, 2008).
Antimicrobial Agents
Derivatives of 6-methylpyridazine-4-carboxylic acid have been synthesized and evaluated as antimicrobial agents, showing significant to moderate activity against various bacteria and fungi. This indicates the potential of these compounds in developing new antimicrobial drugs (Abdel-Mohsen, 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
6-methylpyridazine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c1-4-2-5(6(9)10)3-7-8-4;/h2-3H,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOLTRANJLOYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridazine-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]](/img/structure/B1430607.png)




![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine Hydrochloride](/img/structure/B1430612.png)
![N-[(4-Carboxyphenyl)methyl]-N,N-dimethyloctan-1-aminium hydrogen sulfate](/img/structure/B1430614.png)
